Manicol
Description
Historical Context and Discovery of Manicol (B1230890) in Academic Chemistry
This compound was first isolated from the root bark of the Guyanan tree, Dulacia guianensis (of the family Olacaceae). rsc.orgpsu.edursc.orgrsc.org Initial studies identified it as a eudesmane-type sesquiterpene acid with an aromatic A-ring. psu.edursc.org The structure and absolute stereochemistry of the compound were established through spectroscopic analysis and partial synthesis. psu.edursc.orgrsc.org Early research also noted its moderate antileukemic activity in P-388 lymphocytic leukemia assays. psu.edursc.orgrsc.org A significant milestone in this compound research was its identification, alongside β-thujaplicinol, as a potent inhibitor of the ribonuclease H (RNase H) activity associated with HIV reverse transcriptase (RT) during a high-throughput screening of a National Cancer Institute library of purified natural products. rsc.orgnih.gov
This compound's Significance within the Broader Field of Natural Products and Synthetic Chemistry
The primary significance of this compound stems from its potent and specific inhibition of HIV RT RNase H, an essential enzyme for viral replication that remains an unexploited clinical target. nih.govrsc.orgnih.gov this compound and the related natural product β-thujaplicinol emerged as some of the most potent lead compounds for targeting this enzyme. rsc.orgrsc.org The α-hydroxytropolone moiety shared by these compounds is crucial for their potent inhibitory activity, as it functions as a divalent metal-chelating pharmacophore at the enzyme's active site. nih.govrsc.orgnih.gov
However, despite its high potency in enzymatic assays, the parent this compound compound was found to be ineffective in reducing HIV replication in cell-based assays, likely due to cytotoxicity. nih.govrsc.org This limitation highlighted this compound's importance not as an end-product therapeutic, but as a valuable scaffold for synthetic modification. Its chemical structure, particularly the presence of an isopropenyl side chain, makes it more amenable to derivatization compared to other similar natural products like β-thujaplicinol. nih.govnih.gov This has established this compound as a key starting point for semi-synthetic and fully synthetic strategies aimed at developing new antiviral agents. rsc.orgrsc.org
Current Research Landscape and Emerging Areas for this compound Studies
The current research on this compound is heavily focused on overcoming the limitations of the natural product by creating synthetic analogs with improved therapeutic profiles. nih.govnih.gov Scientists have pursued a strategy of derivatizing this compound to enhance antiviral activity and reduce cytotoxicity. nih.govrsc.org These efforts have led to the synthesis of numerous this compound derivatives that retain the essential α-hydroxytropolone pharmacophore. nih.govnih.gov
Key research findings include:
Synthesis of Analogs: Researchers have successfully synthesized novel this compound derivatives by modifying its alkene appendage. nih.govnih.gov For instance, the epoxide of this compound was created and then opened with various amines and thiols to produce a range of new analogs. nih.gov
Improved Antiviral Activity: Several of the synthesized α-hydroxytropolone derivatives have demonstrated protective antiviral activity in cellular assays at non-cytotoxic concentrations, a significant improvement over the parent compound. nih.govrsc.org
Structural Biology: To guide future drug design, the high-resolution crystal structure of HIV-1 RT in complex with this compound has been solved. nih.govpdbj.org This structural analysis revealed that this compound binds at the RNase H active site, forming extensive contacts with amino acid residues such as His539. nih.gov These studies provide a detailed blueprint for the rational design of more effective inhibitors. nih.govnih.gov
Total Synthesis Strategies: Recognizing the limited availability of this compound from its natural source, research labs have been developing total synthesis routes for α-hydroxytropolones. rsc.org One promising strategy involves an oxidopyrylium cycloaddition/ring-opening sequence starting from kojic acid, an inexpensive and common natural product. rsc.org This allows for the creation of diverse libraries of α-hydroxytropolones, moving beyond the constraints of the this compound scaffold. rsc.orgrsc.org
Collectively, these studies aim to leverage the unique inhibitory mechanism of this compound to develop a new class of antiviral drugs that could complement existing HIV therapies. nih.govnih.gov
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5,7-dihydroxy-2-isopropenyl-9-methyl-1,2,3,4-tetrahydro-benzocyclohepten-6-one | nih.gov |
| Alternate IUPAC Name | 2-hydroxy-4-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | nih.gov |
| Molecular Formula | C₁₅H₁₈O₃ | nih.gov |
| Molecular Weight | 246.30 g/mol | nih.gov |
| Natural Source | Dulacia guianensis | rsc.orgpsu.edu |
Table 2: Biological Activity of this compound and Related Compounds
| Compound | Target | Activity | IC₅₀ Value | Source |
|---|---|---|---|---|
| This compound | HIV-1 RT RNase H | Inhibition | Submicromolar | nih.gov |
| β-thujaplicinol | HIV-1 RT RNase H | Inhibition | ~200 nM | nih.gov |
| This compound | HIV-1 Replication (in culture) | Antiviral Protection | Ineffective | nih.govnih.gov |
| This compound Derivatives | HIV-1 Replication (in culture) | Antiviral Protection | Active (select compounds) | nih.govrsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(2R)-5,6-dihydroxy-9-methyl-2-prop-1-en-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-4-5-11-12(7-10)9(3)6-13(16)15(18)14(11)17/h6,10H,1,4-5,7H2,2-3H3,(H2,16,17,18)/t10-/m1/s1 |
InChI Key |
XZCVMNQLRNHDOD-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=C(C2=C1C[C@@H](CC2)C(=C)C)O)O |
Canonical SMILES |
CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |
Synonyms |
manicol |
Origin of Product |
United States |
Synthetic Methodologies for Manicol and Its Analogues
Retrosynthetic Approaches to the Manicol (B1230890) Core Structure
The complex framework of this compound, characterized by a fused tropolone (B20159) and a decalin system, necessitates a carefully planned retrosynthetic strategy. Analysis of related, more recently synthesized sesquiterpenoid tropolones such as olaximbriside A, which shares the same core sesquiterpenoid framework, provides valuable insight into potential disconnection points for this compound. acs.org
A logical retrosynthetic analysis of the this compound core would involve several key disconnections. The tropolone ring, a prominent feature of this compound, could be disconnected to a simpler precursor, such as a substituted decalinone. This transformation often involves a ring-expansion strategy, for instance, through a gem-dibromocyclopropane intermediate. researchgate.net Further disconnection of the decalin system can be envisioned through a Robinson annulation or a Diels-Alder reaction, which are classic methods for constructing six-membered rings. The isopropenyl side chain could be introduced at a late stage through a Wittig reaction or a Grignard addition to a ketone functionality. This general approach allows for the assembly of the carbocyclic core first, followed by the formation and functionalization of the seven-membered tropolone ring.
Established Synthetic Routes to this compound
The synthesis of this compound has been approached through both partial synthesis from natural precursors and the de novo synthesis of its derivatives. These established routes have been crucial in confirming the structure of the natural product and in exploring its structure-activity relationships.
Multi-Step Synthesis Strategies
The initial structural elucidation of this compound was supported by a partial synthesis. rsc.org This early work focused on correlating the stereochemistry of this compound with a known compound, (+)-dihydrocarvone. The synthetic scheme involved the transformation of a derivative of the natural product and a synthetic compound to a common intermediate, thereby establishing the absolute stereochemistry at a key chiral center. While not a total synthesis, this multi-step sequence was pivotal in confirming the proposed structure of this compound at the time. researchgate.net
One-Pot Synthesis Techniques for this compound Derivatives
While specific one-pot syntheses for this compound derivatives are not extensively documented, the synthesis of various analogues has been achieved through sequential reactions where intermediates are not necessarily isolated. nih.gov These methods have been instrumental in creating a library of this compound-related compounds for biological evaluation. For instance, the synthesis of this compound analogues has been accomplished by first generating a this compound epoxide from the natural product. nih.gov This epoxide can then be opened by various nucleophiles, such as amines or thiols, in a single subsequent step to generate a range of derivatives. Although these are not strictly one-pot reactions from simple starting materials, they represent an efficient method for the diversification of the this compound scaffold.
The following table summarizes the synthesis of several this compound analogues from a common intermediate, this compound epoxide. nih.gov
| Analogue | Nucleophile | Reagents and Conditions |
| 1 | Piperidine | LiClO4, MeCN, reflux, 1h |
| 6 | Thiophenol | Et3N, MeCN, rt, 1h |
| 7 | 4-methoxythiophenol | NaH, MeCN, rt, 1h |
Novel Synthetic Methodologies
The pursuit of a total synthesis of this compound and its analogues has spurred the development of novel synthetic strategies, with a focus on achieving high levels of chemo-, regio-, and stereoselectivity.
Development of Chemo- and Regioselective Synthesis
The synthesis of the tropolone ring of this compound presents a significant challenge in terms of regioselectivity. The oxidation of a suitable precursor to form the α-hydroxytropolone moiety must be controlled to yield the desired isomer. Recent advances in the synthesis of other tropolone-containing natural products have demonstrated the use of oxidopyrylium cycloaddition/ring-opening sequences to construct the tropolone ring with a degree of regiocontrol. researchgate.net These methods, while not yet applied to a total synthesis of this compound, represent a promising avenue for future synthetic efforts.
The selective functionalization of the this compound scaffold is another area where chemo- and regioselectivity are paramount. For example, the dihydroxylation of the isopropenyl side chain using OsO4/NMO has been shown to proceed without affecting the tropolone ring, demonstrating the chemoselectivity of this transformation. nih.gov
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Controlling the stereochemistry of the multiple chiral centers within the this compound core is a major hurdle in its total synthesis. The eudesmane (B1671778) sesquiterpene family, to which this compound belongs, has been the subject of numerous studies on stereoselective synthesis. capes.gov.bracs.org Methodologies such as substrate-controlled diastereoselective reactions and the use of chiral auxiliaries have been employed to construct the decalin core with the correct relative stereochemistry.
While a stereoselective synthesis of this compound itself has not been reported, the synthesis of its derivatives has been achieved, albeit as a mixture of stereoisomers. nih.gov The development of a fully stereocontrolled synthesis of this compound would likely rely on asymmetric catalysis or the use of a chiral pool starting material to set the initial stereocenters, followed by diastereoselective transformations to construct the remaining chiral centers of the molecule. The application of modern stereoselective methods will be critical to achieving the first total synthesis of this complex natural product.
Catalytic Approaches in this compound Synthesis
While specific catalytic cycles for the total synthesis of this compound are not extensively detailed in the provided literature, the synthesis of its derivatives heavily relies on catalytic reactions. A key intermediate, this compound epoxide, serves as a versatile precursor for a variety of analogues. nih.gov The ring-opening of this epoxide is efficiently catalyzed by stoichiometric amounts of lithium perchlorate (B79767) (LiClO4) to yield amino analogues. nih.gov This reaction highlights a Lewis acid-catalyzed approach to functionalize the this compound scaffold.
Furthermore, the synthesis of sulfide (B99878) derivatives of this compound necessitates the use of bases such as triethylamine (B128534) (Et3N) or sodium hydride (NaH), which act as catalysts to facilitate the addition of thiols. nih.gov Subsequent oxidation of these sulfides to sulfoxides or sulfones is achieved using meta-chloroperoxybenzoic acid (m-CPBA), a common reagent in catalytic oxidation processes. nih.gov The dihydroxylation of a diacetyl-protected this compound intermediate utilizes osmium tetroxide (OsO4) in a catalytic amount, regenerated by N-methylmorpholine N-oxide (NMO), to produce a diol analogue. nih.gov These examples underscore the importance of catalysis in the diversification of the this compound structure.
Modern asymmetric catalysis, employing transition metals with chiral ligands, photoredox catalysis, and biocatalysis, offers powerful tools for the enantioselective synthesis of complex molecules. frontiersin.org While not explicitly applied to this compound in the available literature, these advanced catalytic methods could hypothetically be employed to control the stereochemistry of the this compound core during its synthesis, a crucial aspect for biological activity.
Mechanosynthesis Concepts Applied to this compound (Hypothetical Considerations)
Mechanosynthesis is a theoretical field of chemistry that involves the use of mechanical constraints to guide chemical reactions at the molecular level. wikipedia.org Currently, there are no practical non-biological examples of mechanosynthesis for complex molecules like this compound. wikipedia.org However, one can conceptualize its application.
The core principle of mechanosynthesis is to control the precise positioning and orientation of reactants, thereby avoiding side reactions and enhancing desired transformations. wikipedia.org In the context of this compound synthesis, a hypothetical mechanosynthetic device could assemble the tricyclic core with absolute stereocontrol. This would involve a series of programmed steps where molecular fragments are brought together in the correct orientation for bond formation.
While purely hypothetical for this compound, mechanochemical methods, a related and practical field, have been used in the synthesis of other complex molecules, such as cyclodextrin (B1172386) derivatives. mdpi.com These methods, which involve grinding or milling, can sometimes offer advantages over traditional solution-phase reactions. mdpi.com It is conceivable that certain steps in a future this compound synthesis could be optimized using such solvent-free or low-solvent techniques to improve efficiency and reduce waste.
Synthesis of this compound Derivatives and Analogues
The synthesis of this compound derivatives has been a primary focus of research to enhance its biological activity. nih.govnih.gov A variety of strategies have been employed to modify the this compound scaffold, leading to the creation of a library of analogues with diverse functionalities. nih.gov
Structural Modification Strategies
The primary strategy for creating this compound analogues revolves around the chemical manipulation of its isopropenyl side chain. nih.gov This is due to the double bond's susceptibility to various chemical transformations. The synthesis of 14 different this compound derivatives demonstrates the versatility of this approach. nih.govnih.gov
Key strategies include:
Epoxidation and Ring-Opening: The double bond is first converted to an epoxide. This epoxide then serves as a key intermediate for nucleophilic attack by amines and thiols, leading to a range of amino and thioether derivatives. nih.gov
Dihydroxylation: The olefin can be dihydroxylated to introduce two new hydroxyl groups, increasing the polarity of the molecule. nih.gov
Oxidative Cleavage: The double bond can be cleaved to form a ketone, which can then be further modified, for instance, by reduction to an alcohol or conversion to an amine via reductive amination. nih.gov
These modifications are designed to explore the structure-activity relationship of this compound, aiming to improve its therapeutic potential. nih.govrcsb.org
Functionalization Reactions of this compound Scaffolds
The functionalization of the this compound scaffold is primarily achieved through reactions targeting the isopropenyl group and the resulting intermediates. nih.gov
| Reaction Type | Reagents | Functional Group Introduced |
| Epoxide Ring-Opening | Various amines, LiClO4 | Amino-alcohol |
| Thiol Addition | Selected thiols, Et3N or NaH | Thioether |
| Oxidation | m-CPBA | Sulfoxide, Sulfone |
| Dihydroxylation | OsO4, NMO | Diol |
| Oxidative Cleavage | OsO4, NaIO4 | Ketone |
| Reduction | NaBH4 | Alcohol |
| Reductive Amination | - | Amine |
This table summarizes the key functionalization reactions applied to the this compound scaffold and its intermediates. nih.gov
These reactions allow for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties and biological interactions. nih.gov
Precursor Chemistry and Intermediate Reactivity in this compound Synthesis
The synthesis of this compound and its analogues relies on the careful management of precursor chemistry and the reactivity of key intermediates. nih.gov A crucial precursor is a diacetyl-protected this compound intermediate, which allows for selective reactions on the isopropenyl side chain without affecting the hydroxyl groups on the tropolone ring. nih.gov
The reactivity of the This compound epoxide intermediate is central to the synthesis of many derivatives. nih.gov As a strained three-membered ring, it is susceptible to nucleophilic attack, allowing for the introduction of various substituents. The regioselectivity and stereoselectivity of this ring-opening are critical for the final structure of the analogue.
Another key intermediate is the ketone formed from the oxidative cleavage of the double bond. nih.gov This ketone's carbonyl group is a versatile functional handle that can be transformed into an alcohol or an amine, further expanding the diversity of accessible this compound analogues. nih.gov The choice of reagents and reaction conditions is crucial to control the outcome of these transformations. nih.gov Understanding the reactivity of these intermediates is paramount for the rational design and synthesis of new this compound-based compounds with desired properties. nih.gov
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies for Manicol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For manicol (B1230890), a combination of one-dimensional and two-dimensional NMR techniques has been instrumental in piecing together its intricate framework. nih.gov
High-resolution NMR techniques have been pivotal in the characterization of this compound and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provides foundational information about the chemical environment of individual protons and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound reveals characteristic signals for its aliphatic and tropolone (B20159) moieties. psu.edu In the structural elucidation of related sesquiterpenoid tropolone glycosides, ¹H and ¹³C NMR data were crucial for identifying the core this compound structure. nih.gov
Two-dimensional (2D) NMR experiments further illuminate the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to establish proton-proton and proton-carbon correlations over two and three bonds. nih.gov For instance, HMBC correlations were essential in confirming the attachment of the isopropanol (B130326) group at C-2 and the methyl group at C-9 in a this compound derivative. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, which helps in determining the relative stereochemistry of the molecule. nih.gov
Detailed ¹³C NMR spectroscopy was also employed to differentiate the three dimethyl ether isomers produced upon methylation of this compound, providing key evidence for its revised tropolone structure. researchgate.netird.fr
Table 1: Representative ¹H NMR Data for this compound Derivatives (Note: Specific chemical shift values for this compound itself are not fully detailed in the provided sources, hence data for derivatives are presented to illustrate the application of the technique.)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-7 | 6.56 | s | |
| OCH₃ | 4.00 | s | |
| CH₃ | 2.18 | s | |
| CH₃ | 2.15 | s | |
| 2 x CH₃ | 0.97 | d | 6 |
| Aliphatic H | 0.70-2.80 | m |
Data derived from a methylated derivative of this compound. psu.edu
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase, providing information that is often inaccessible in solution-state NMR. pnnl.govwikipedia.orgemory.edu It is particularly valuable for analyzing crystalline and amorphous solids. pnnl.govwikipedia.org While ssNMR is a critical tool in materials science and for complex biological systems, a review of the available scientific literature indicates that specific solid-state NMR investigations for the structural elucidation of this compound have not been reported. Such studies could, in principle, provide further insights into the crystal packing and polymorphic forms of this compound.
Modern NMR spectroscopy utilizes a vast array of advanced pulse sequences to resolve complex structural problems. numberanalytics.comnih.govnumberanalytics.com These sequences are designed to enhance sensitivity, suppress unwanted signals, and establish specific correlations between nuclei. For the structural elucidation of this compound's dimethyl ether derivatives, a heteronuclear spin population inversion method was mentioned, which aided in the assignment of carbon resonances. researchgate.netird.fr While this points to the use of sophisticated techniques, further specific details on other advanced pulse sequences tailored for this compound's complete structural assignment are not extensively documented in the reviewed literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. labmanager.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of a compound's elemental formula. labmanager.combioanalysis-zone.commdpi.com This technique was crucial in the study of this compound and its derivatives. For example, the molecular formula of this compound was established through high-resolution mass spectrometry. core.ac.uk Similarly, HRMS was used to confirm the elemental composition of new sesquiterpenoid tropolone glycosides related to this compound, utilizing methods such as ultra-high-performance liquid chromatography–quadrupole-orbital ion trap mass spectrometry (UHPLC–Q-Orbitrap MS). nih.gov The diacetate of this compound was also characterized by its exact mass, with a measured m/z of 346.1426, corresponding to the formula C₁₉H₂₂O₆. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound and a Derivative
| Compound | Molecular Formula | Calculated Mass | Measured Mass (m/z) |
|---|---|---|---|
| This compound | C₁₅H₁₈O₃ | 246.1256 | Not explicitly stated |
| This compound Diacetate | C₁₉H₂₂O₆ | 346.1416 | 346.1426 |
Data sourced from Polonsky et al. (1983). researchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. msaltd.co.uk This technique is exceptionally powerful for structural elucidation as the fragmentation patterns provide a "fingerprint" of the molecule's structure and connectivity. While tandem mass spectrometry is a standard and powerful method for the structural analysis of natural products, specific studies detailing the fragmentation pathways of this compound using MS/MS are not described in the reviewed literature. Such an analysis would be highly valuable for confirming the connectivity of the sesquiterpenoid skeleton and the tropolone ring.
Hyphenated Techniques (e.g., LC-MS, GC-MS) in this compound Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures and the characterization of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it may require derivatization to increase the volatility of the compound, for example, by silylating the hydroxyl groups. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that provides structural information. A study on the methylation of this compound reported the use of mass spectrometry, which showed a molecular ion at m/z 330 for a diacetate derivative, with a base peak at m/z 246, corresponding to the loss of two acetyl groups. ird.fr
Vibrational Spectroscopy (IR, Raman) Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands. Research has reported the infrared spectrum of a diacetate derivative of this compound, showing notable peaks at 1640 (shoulder), 1605, 1550, and 1450 cm⁻¹. researchgate.net Another publication mentions peaks at 1630 (shoulder) and 1570 cm⁻¹. researchgate.net
A hypothetical FT-IR data table for this compound is presented below based on its known functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | O-H stretch | Hydroxyl groups |
| 3100-3000 | C-H stretch | Aromatic and vinylic C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H |
| ~1640 | C=O stretch | Tropolone carbonyl |
| ~1600 | C=C stretch | Aromatic and vinylic C=C |
| ~1450 | C-H bend | Aliphatic C-H |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. While specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature, it would be expected to show strong signals for the aromatic ring and the carbon-carbon double bonds of the isopropenyl group.
Electronic Spectroscopy (UV-Vis, CD) Investigations
Electronic spectroscopy examines the electronic transitions within a molecule, providing information about its conjugated systems and chirality.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions in conjugated systems. The tropolone ring in this compound is the primary chromophore. The UV spectrum of this compound has been reported to show absorption maxima (λmax) at 257 nm (ε 20,555) and 333 nm (ε 5,800). researchgate.net Another report cites λmax at 244 nm (ε 27,600) and 330 nm (ε 6,900) for a diacetate derivative. ird.fr These absorptions are characteristic of the π to π* transitions within the conjugated tropolone system.
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| 257 nm | 20,555 M⁻¹cm⁻¹ | π → π |
| 333 nm | 5,800 M⁻¹cm⁻¹ | π → π |
Circular Dichroism (CD) for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound possesses a chiral center, making it a suitable candidate for CD analysis. While detailed CD spectra for this compound are not widely published, the synthesis of this compound derivatives for HIV research highlights the importance of its stereochemistry. nih.govpdbj.org The specific rotation of a synthetic intermediate of a this compound derivative has been reported, indicating the chirality of the molecule. rsc.org CD spectroscopy would provide valuable information on the absolute configuration and conformational properties of this compound and its chiral derivatives in solution.
X-Ray Diffraction (XRD) and Crystallographic Analysis
X-ray Diffraction (XRD) stands as a definitive analytical method for elucidating the detailed three-dimensional atomic and molecular structure of crystalline materials. This non-destructive technique provides precise information regarding the internal lattice framework, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. nih.gov The analysis of diffraction patterns, which result from the constructive interference of monochromatic X-rays interacting with the electron clouds of atoms in a crystal lattice, is governed by Bragg's Law. openrepository.com For a complex organic molecule like this compound, XRD is indispensable for absolute structure confirmation and for studying solid-state properties such as polymorphism.
Single-Crystal X-Ray Diffraction for Absolute Structure Determination
The absolute chemical structure of the sesquiterpenoid this compound was unequivocally established through single-crystal X-ray diffraction analysis. Initial structural proposals based on other spectroscopic methods suggested a eudesmane-type skeleton for this compound. rsc.org However, these were later proven incorrect by the definitive results of X-ray crystallography. rsc.orgresearchgate.net
A pivotal study conducted an X-ray analysis of a crystalline diacetate derivative of this compound, which provided the crucial data needed to revise the structure. researchgate.netresearchgate.net This analysis revealed that this compound is, in fact, a sesquiterpenoid hydroxytropolone. researchgate.net The crystallographic experiment confirmed the precise connectivity of the atoms and the stereochemistry of the molecule, resolving prior ambiguities. researchgate.netresearchgate.net Further crystallographic studies on this compound in complex with the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase have also been resolved to 2.7 Å, corroborating the tropolone structure and its mode of interaction in a biological context. rsc.orgird.frresearchgate.net
The structural determination for the this compound diacetate was performed using a computer-controlled four-circle diffractometer. researchgate.netmdpi.com The data from this analysis allowed for the complete and correct structural elucidation of this compound. researchgate.net
| Parameter | Value |
|---|---|
| Compound | This compound Diacetate |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Radiation | CuKα (λ = 1.5418 Å) |
| Instrument | PHILIPS PW1100 Diffractometer |
| Note: The detailed unit cell dimensions (a, b, c, β) and atomic coordinates were established in the original 1983 publication by Polonsky et al. mdpi.comscispace.com |
Powder X-Ray Diffraction for Polymorphic Studies
While literature specifically detailing the polymorphic studies of the sesquiterpenoid this compound is limited, the name "this compound" is also a documented synonym for D-Mannitol, a sugar alcohol widely employed as a pharmaceutical excipient. icdd.comjapsonline.com D-Mannitol is well-known for exhibiting polymorphism, and powder X-ray diffraction (PXRD) is the primary technique for its characterization. The existence of different crystalline forms, or polymorphs, is critical in the pharmaceutical industry as it can significantly impact a drug's stability, solubility, and bioavailability. mdpi.com
D-Mannitol commonly exists in three anhydrous polymorphic forms: alpha (α), beta (β), and delta (δ). PXRD is used to "fingerprint" and quantify these polymorphs in a bulk sample. mdpi.comicdd.com Each polymorph produces a unique diffraction pattern with characteristic peaks at specific 2θ angles. rsc.org For instance, the δ form is identifiable by a strong peak around 9.7° 2θ, while the α and β forms have their own distinct sets of characteristic peaks. icdd.com
Research has shown that the needle-like morphology of mannitol (B672) crystals can lead to preferred orientation effects in PXRD measurements, which can complicate quantitative analysis. Techniques such as particle size reduction and the use of rotating sample holders are employed to minimize these effects and improve the accuracy of quantification. High-resolution synchrotron PXRD has been used to determine the crystal structure of the δ polymorph, revealing it belongs to the monoclinic space group P2₁ with one molecule in the asymmetric unit.
| Polymorph | Crystal System | Characteristic 2θ Peaks (CuKα) |
|---|---|---|
| α (Alpha) | Orthorhombic | 13.6°, 17.2°, 19.8° rsc.orgicdd.com |
| β (Beta) | Orthorhombic | 10.5°, 14.6°, 16.7°, 23.4° rsc.orgicdd.com |
| δ (Delta) | Monoclinic | 9.7°, 19.5°, 22.1° rsc.orgicdd.com |
Theoretical and Computational Investigations of Manicol
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties and reactivity of Macrogol. These methods, which solve the Schrödinger equation for a given molecular system, provide insights that are often inaccessible through experimental means alone.
Electronic Structure Theory (e.g., DFT, Ab Initio Methods)
Density Functional Theory (DFT) and other ab initio (from first principles) methods are powerful tools for investigating the electronic structure of Macrogol. nih.gov Researchers have employed these techniques to correlate molecular structure with observed properties.
For instance, DFT calculations at the B3LYP/6-31G+(d,p) level of theory, along with ab initio Hartree-Fock (HF) calculations, have been used to study the correlation between the molecular structure of PEG and its efficiency as a corrosion inhibitor. researchgate.net These studies calculate key quantum chemical parameters that dictate the molecule's behavior. researchgate.net The introduction of DFT has significantly advanced the computational design of polymer-based systems, offering a low-cost, powerful method to uncover fundamental information about a material's energy, geometric structure, and electronic characteristics. nih.gov
Studies have successfully used DFT to determine the stable electronic structure, charge density distributions, and frontier molecular orbital (FMO) energy eigenvalues of Macrogol-substituted compounds. researchgate.net The choice of functional and basis set, such as the widely used B3LYP functional with a 6-31G(d,p) basis set, is crucial for accurately modeling complex organic systems like polymer-drug complexes. nih.govaip.org
Key Quantum Chemical Parameters for Polyethylene Glycol (PEG) Oligomers
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. researchgate.net |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | Indicates the chemical reactivity and stability of the molecule. researchgate.net |
| Dipole Moment (μ) | A measure of the polarity of the molecule | Influences solubility and intermolecular interactions. researchgate.net |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. By simulating the vibrational frequencies of Macrogol, researchers can assign specific bands in experimental spectra, such as Raman and Infrared (IR) spectra, to particular molecular motions.
A combination of Raman spectroscopy and DFT calculations has been used to determine the conformational composition of Macrogol 400. fao.orgresearchgate.net The calculated Raman spectra for specific conformations, such as the 7/2 helical conformation, showed excellent agreement with experimental measurements. fao.org This synergy between calculation and experiment allows for a detailed understanding of the polymer's structure in different states. For example, analysis of Raman spectra suggests that the molten state of poly(ethylene oxide) favors a tgg' conformation, while the aqueous solution contains mostly tgt conformers. researchgate.net Similarly, quantum chemical simulations of IR spectra for ibuprofen (B1674241) and PEG 400 have been performed to understand their interaction within a polymer matrix. aip.org
Reactivity Prediction and Reaction Pathway Analysis
DFT and other quantum methods can predict the most likely sites for chemical reactions and analyze the energy profiles of reaction pathways. The energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.
In the context of corrosion inhibition, the calculated quantum chemical parameters for PEG oligomers show a strong correlation with their inhibition efficiency. researchgate.net The ability of the PEG molecule to donate electrons (indicated by EHOMO) to the vacant d-orbitals of a metal surface and accept electrons (indicated by ELUMO) from the metal is key to its protective mechanism. The energy gap (ΔE) and dipole moment (μ) also provide insights into the molecule's reactivity and adsorption characteristics on a surface. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a cinematic view of molecular motion over time, offering powerful insights into the dynamic nature of Macrogol. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, solvent effects, and interactions with other molecules. nih.gov
Conformational Analysis and Flexibility Studies
The conformation of the Macrogol chain is crucial to its function in various applications, such as drug delivery and surface modification. kinampark.com MD simulations have been extensively used to study the flexibility of PEG chains and their preferred conformations in different environments. nih.gov
All-atom MD simulations have shown that PEG chains on a protein surface adopt a folded structure rather than an extended one. nih.gov In aqueous solutions, simulations reveal that PEG behaves as a random coil under nearly theta solvent conditions. mdpi.com However, other studies suggest that in specific solvents like isobutyric acid, PEG can form stiff, helical structures. nist.govresearchgate.net The conformation is highly dependent on solvent composition and temperature. nist.govresearchgate.net
The flexibility of the PEG chain is also evident in its interactions with proteins. Simulations have shown that PEG can penetrate deep into protein cavities, a process facilitated by hydrogen bonding and the clamping down of protein residues on the polymer chain. acs.orgfigshare.com
Conformational States of Macrogol (PEG) in Different Environments
| Environment | Dominant Conformation | Supporting Evidence |
|---|---|---|
| Aqueous Solution | Random Coil / Loose Coil mdpi.comnist.gov | Small-Angle Neutron Scattering (SANS) and MD Simulations mdpi.comnist.govresearchgate.net |
| On Protein Surfaces | Folded Structure | All-atom MD Simulations nih.gov |
| Isobutyric Acid | Helical Rods | Small-Angle Neutron Scattering (SANS) and Polarimetry nist.govresearchgate.net |
| Confined Nanopores | Mushroom or Brush Conformation | MD Simulations and Conductance Measurements mdpi.com |
Solvent Effects on Manicol (B1230890) Structure and Reactivity
The solvent environment profoundly influences the structure and behavior of Macrogol. MD simulations are an ideal tool for investigating these effects at a molecular level. rsc.org The interactions between PEG and solvent molecules, particularly water, dictate the polymer's conformation and properties. acs.org
Simulations have explored the structural properties of PEG in water and various alcohols, analyzing hydrogen bonds, electrostatic interactions, and van der Waals forces. rsc.org The results indicate that PEG interacts not only with hydrophobic residues of other molecules but also forms significant hydrogen bonds with water, contributing to its increased size and stability in aqueous solutions. nih.gov
Interestingly, MD simulations have shown that the presence of water impurities (up to a mass fraction of ~0.02) in liquid PEG has a surprisingly small effect on its physical properties like density and viscosity. mdpi.com This is attributed to a balance of changes in intramolecular and intermolecular hydrogen bonding within the PEG oligomers upon the addition of water. mdpi.com Furthermore, PEG itself can act as a weak organic solvent, interacting unfavorably with polar groups while stabilizing aromatic groups. researchgate.net This dual nature contributes to its wide-ranging solubility and application as a green solvent. wikipedia.orgresearchgate.net
Molecular Recognition and Binding Dynamics (In Silico)
In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating how this compound interacts with therapeutic targets at a molecular level. kallipos.grnih.gov These computational techniques provide insights into the binding modes, affinities, and the dynamic behavior of the this compound-target complex, which are crucial for structure-based drug design. nih.gov
Research efforts have focused on this compound and its analogues as potential inhibitors of viral enzymes. For instance, studies on HIV-1 reverse transcriptase (RT) have utilized these computational approaches. acs.org A high-resolution structure of HIV-1 RT has been instrumental in understanding how this compound analogues bind to the RNase H active site. acs.org Molecular dynamics simulations can further explore the stability of these binding poses and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. researchgate.netdhu.edu.cn
Table 1: Hypothetical Molecular Docking Results of this compound Analogues against a Kinase Target
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |
| This compound | -8.2 | ASP-145, LYS-68, VAL-27 | 1.5 |
| This compound-A1 | -9.1 | ASP-145, LYS-68, LEU-132 | 0.8 |
| This compound-A2 | -7.5 | ASP-145, TYR-65 | 3.2 |
| This compound-A3 | -8.8 | LYS-68, VAL-27, PHE-146 | 1.1 |
This table presents hypothetical data for illustrative purposes, based on common outputs from molecular docking studies.
Chemoinformatics and QSAR Approaches (Methodological Basis)
Chemoinformatics combines chemistry, computer science, and information technology to analyze chemical data, identify structure-activity relationships (SAR), and design novel compounds with desired properties. researchgate.netnumberanalytics.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com
Computational methods allow for the prediction of interactions between a ligand, like this compound, and a biological target. This is often achieved through molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. The scoring functions used in docking programs estimate the binding affinity, which can be used to rank potential drug candidates.
For this compound and its derivatives, computational screening against panels of known drug targets could reveal new potential therapeutic applications. For example, ongoing research efforts have synthesized this compound derivatives, leveraging its α-hydroxytropolone pharmacophore, which is known for chelating divalent metals. acs.org These efforts were guided by the structural understanding of how this compound binds to the RNase H active site of HIV-1 RT. acs.org Such studies demonstrate that this compound analogues can exhibit antiviral activity at non-cytotoxic concentrations. acs.org
Table 2: Predicted Activity of this compound Analogues from a Hypothetical QSAR Model
| Analogue ID | Molecular Weight ( g/mol ) | LogP | Predicted IC50 (µM) |
| M-01 | 246.30 | 3.1 | 5.2 |
| M-02 | 260.32 | 3.5 | 3.8 |
| M-03 | 274.35 | 3.9 | 2.1 |
| M-04 | 288.38 | 4.2 | 1.5 |
This table contains hypothetical data derived from a plausible QSAR model, where IC50 is the half-maximal inhibitory concentration.
Data mining and pattern recognition are essential chemoinformatic tools for analyzing large datasets of chemical compounds, such as a library of this compound analogues. nih.gov By identifying patterns in the chemical structures and their corresponding biological activities, researchers can extract valuable SAR insights. researchgate.net These insights guide the design of new, more potent, and selective compounds. nih.gov
For a series of this compound analogues, these techniques can identify key structural motifs or physicochemical properties that are critical for their inhibitory activity. For instance, by analyzing a set of modified α-hydroxytropolones, researchers can determine which substitutions on the sesquiterpene scaffold enhance binding to a particular target. acs.org This approach facilitates the optimization of lead compounds by focusing synthetic efforts on the most promising chemical space. nih.gov
Biochemical and Molecular Interaction Mechanisms of Manicol
Molecular Basis of Enzyme Inhibition by Manicol (B1230890) (e.g., HIV RT RNase H)
This compound has been identified as an inhibitor of the ribonuclease H (RNase H) activity of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a crucial enzyme for viral replication, possessing both DNA polymerase and RNase H activities. This compound selectively inhibits the RNase H function without significantly affecting the DNA-dependent DNA polymerase activity of HIV-1 RT at certain concentrations. nih.govnih.govgiffordbioscience.com This suggests a specific interaction with the RNase H domain of the enzyme. nih.govgiffordbioscience.com
Elucidation of Binding Sites and Modes (e.g., Metal Chelation)
Research indicates that the inhibitory activity of this compound on HIV-1 RT RNase H is likely mediated through metal chelation at the enzyme's active site. The presence of a 7-OH group in tropolone (B20159) analogs like this compound is highlighted as important for this metal chelation, potentially involving the 2,7-dihydroxy tropolone function. nih.govnih.gov Crystallographic studies of HIV-1 RT complexed with this compound have shown that this compound binds at the RNase H active site. merckmillipore.com This binding involves primary interactions with the active site metals, such as Mg²⁺ or Mn²⁺, which are essential for the RNase H catalytic activity. nih.govmerckmillipore.com this compound has been shown to chelate one or two Mg²⁺ ions in the active site of HIV-1 integrase (IN), a related enzyme, further supporting a metal chelation mechanism for its inhibitory activity on enzymes requiring divalent cations for catalysis. nih.gov Close contacts between this compound and amino acid residues in the RT RNase H active site, such as His539, have also been observed in structural studies. merckmillipore.com
Kinetic and Thermodynamic Studies of this compound-Enzyme Interactions
Kinetic studies have provided insights into how this compound inhibits HIV-1 RT RNase H. This compound has been shown to exhibit mixed-type inhibition against HIV-1 RT/RNase H. nih.gov A Ki value of 1.0 ± 0.4 μM has been reported for this compound's inhibition of HIV-1 RT RNase H activity. nih.gov Mixed-type inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic rate (Vmax) and its affinity for the substrate (Km). nih.govnews-medical.netnih.gov
While IC50 values for this compound against various RNases H have been determined (Table 1), detailed thermodynamic parameters such as binding enthalpy or entropy for this compound-enzyme interactions are not extensively detailed in the readily available literature. nih.gov
Table 1: Inhibitory Activity of this compound on Various RNases H
| Enzyme | IC₅₀ (μM) | Citation |
| HIV-1 RNase H | 60 | nih.gov |
| HIV-2 RNase H | 1.7 | nih.gov |
| E. coli RNase H | 40 | nih.gov |
| Human RNase H | 3.5 | nih.gov |
This compound's Interaction with Nucleic Acids (e.g., RNA/DNA Hybrid)
This compound's primary inhibitory effect on HIV-1 RT is through its interaction with the RNase H domain, which acts on the RNA strand of an RNA/DNA hybrid. mdpi.comnih.gov Surface plasmon resonance studies have indicated that the inhibition of HIV-1 RT RNase H by this compound is not due to the intercalation of this compound into the nucleic acid substrate. nih.govgiffordbioscience.com This suggests that this compound's interaction is primarily with the enzyme itself, rather than by disrupting the RNA/DNA hybrid structure through intercalation. nih.govgiffordbioscience.com While RNA/DNA hybrids are crucial substrates for RNase H, specific detailed studies on direct binding or other forms of interaction between this compound and the RNA/DNA hybrid structure, independent of the enzyme, are not prominently featured in the available research. embopress.orginstras.comnih.govresearchgate.netbiorxiv.org
Mechanistic Studies of this compound's Cellular Impact (Non-Human, In Vitro Systems)
Research on the cellular impact of this compound in non-human, in vitro systems primarily focuses on its antiviral activity, particularly against HIV. Studies have investigated the effectiveness of this compound and its derivatives in inhibiting HIV replication in cell culture. inabj.org For instance, some synthetic analogs of this compound have shown activity against HIV-1 RNase H in the low micromolar range and exhibited antiviral activity in HIV-1 replication assays with minimal cytotoxicity. inabj.org
Cellular Pathway Modulation
Specific details regarding the modulation of distinct cellular pathways by this compound in non-human, in vitro systems are not extensively described in the examined literature. While general mechanisms of cellular pathway modulation by various compounds exist, direct evidence linking this compound to the modulation of specific signaling cascades or metabolic pathways in non-human cells in vitro is limited in the provided search results. news-medical.netinstras.combiorxiv.orgnih.govoaepublish.comwikipedia.orgnih.govplos.orguj.edu.plbmglabtech.comwikipedia.org
Receptor Binding Mechanisms
Based on the available information, generating a detailed section solely focused on the Structure-Activity Relationship (SAR) studies at the mechanistic level for the chemical compound "this compound" is not possible at this time. The search results indicate that the name "this compound" may refer to more than one chemical entity, most notably a compound with the molecular formula C15H18O3 (PubChem CID 122809) and also frequently as a trademark or brand name for D-Mannitol (C6H14O6, PubChem CID 6251).
While the concept of SAR and mechanistic studies are well-established in chemistry and toxicology wm.eduresearchgate.net, and examples of such studies exist for various compounds targeting different biological mechanisms nih.govrsc.orgnih.gov, specific detailed research findings on the structure-activity relationship at the mechanistic level for the compound this compound (C15H18O3) were not found in the conducted search. Information regarding D-Mannitol, which is sometimes referred to as this compound, primarily describes its mechanism of action as an osmotic diuretic wikipedia.orgnih.govnist.govdrugbank.com, which involves colligative properties rather than specific molecular interactions typically explored in detailed SAR studies at the mechanistic level for receptor binding or enzyme activity.
Therefore, without specific research data on the mechanistic SAR of this compound (C15H18O3), the requested content for section 6.4 cannot be provided while adhering to the strict instructions to focus solely on the specified topic and include detailed research findings and data tables.
Compound Names and PubChem CIDs
Based on a comprehensive search of available scientific literature, there is no specific information regarding the environmental chemistry and degradation pathways of the chemical compound “this compound” (PubChem CID: 122809, Formula: C15H18O3) nih.gov. Research and studies detailing its abiotic and biodegradation processes, including photodegradation, hydrolysis, oxidation, microbial transformation, and environmental metabolites, are not present in the public domain.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "Environmental Chemistry and Degradation Pathways of this compound" as requested. The core outline provided cannot be addressed due to the absence of research findings on this specific compound.
General principles of environmental degradation for organic compounds exist, but applying them to this compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy. Processes such as photodegradation involve the breakdown of chemicals by light, hydrolysis is the reaction with water, and oxidation involves reaction with oxygen or other oxidizing agents. nih.govnih.govrsc.orgmasterorganicchemistry.commasterorganicchemistry.com Biodegradation involves the breakdown of organic substances by living organisms, typically microorganisms like bacteria and fungi. nih.govbiologyease.comscispace.commedcraveonline.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com The identification of metabolites is a crucial step in understanding these degradation pathways. nih.govcreative-proteomics.comnih.govmdpi.commdpi.com However, without studies conducted on this compound, any discussion of these pathways would be theoretical and not based on empirical evidence.
Environmental Chemistry and Degradation Pathways of Manicol
Environmental Fate Modeling (Methodologies and Principles)
Environmental fate models are crucial tools for understanding the distribution, persistence, and ultimate fate of chemicals like Manicol (B1230890) in the environment. These models integrate a chemical's physical and chemical properties with environmental characteristics to predict its behavior over time and across different environmental compartments such as air, water, and soil. tamu.edursc.orgepa.gov
The fundamental principle behind these models is the concept of mass balance, which tracks the movement and transformation of a chemical within a defined system. nih.gov Methodologies for modeling the environmental fate of this compound encompass a range of complexities, from simple screening-level models to sophisticated, high-resolution multimedia models. tamu.edursc.org
Key Methodologies and Principles:
Multimedia Fate and Transport Models: These models, such as the Multimedia Contaminant Fate, Transport, and Exposure Model (MMSOILS), are designed to estimate the distribution of a chemical across various environmental media. tamu.edu They consider the partitioning of the chemical between air, water, soil, and biota, as well as its transport within and between these compartments. tamu.eduepa.gov The models rely on key chemical properties like vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow) to predict this distribution.
Atmospheric Degradation Modeling: For volatile or semi-volatile compounds like this compound, atmospheric degradation is a significant removal process. nih.gov Modeling this process involves understanding the kinetics and mechanisms of its reaction with atmospheric oxidants, primarily hydroxyl radicals (OH). nih.govresearchgate.netrsc.org Theoretical and experimental studies are used to determine reaction rate coefficients, which are then used in atmospheric chemistry models to predict the atmospheric lifetime of the compound. nih.govresearchgate.netrsc.org For instance, the atmospheric lifetime of a compound can be estimated based on its reaction rate with OH radicals. researchgate.netrsc.org
Biodegradation Modeling: The breakdown of organic chemicals by microorganisms is a critical process in soil and water. mdpi.comnih.gov Modeling biodegradation involves determining the rate of microbial degradation, which can be influenced by factors such as microbial population density, temperature, pH, and the presence of other nutrients. mdpi.com These models often use experimentally determined half-lives to estimate the persistence of a compound in a particular environment. nih.gov
Geographic Information System (GIS)-Based Modeling: GIS-based approaches can be used to model the spatial distribution of chemical concentrations in the environment. nih.gov These models use map algebra to combine data on emissions, environmental characteristics, and chemical properties to produce maps of chemical fluxes and concentrations. nih.gov
The development and application of these models are essential for conducting risk assessments and managing the potential environmental impacts of chemicals like this compound. rsc.orgnih.gov
Sorption and Transport Phenomena in Environmental Matrices
The movement and availability of this compound in the environment are significantly influenced by sorption and transport phenomena. Sorption refers to the process by which a chemical associates with solid phases in the environment, such as soil organic matter and mineral surfaces. mdpi.comnih.gov This process plays a critical role in determining the concentration of this compound in the aqueous phase and, consequently, its mobility, bioavailability, and susceptibility to degradation. mdpi.com
Sorption in Soil and Sediment:
The sorption of organic compounds like this compound to soil and sediment is a complex process governed by various interactions. The extent of sorption is often quantified by the soil sorption coefficient (Kd) and the soil organic carbon-normalized sorption coefficient (Koc). nih.gov
Influence of Soil Properties: Key soil properties influencing sorption include organic matter content, clay content, and pH. mdpi.comfrontiersin.org For non-polar compounds, sorption is often dominated by partitioning into soil organic matter. frontiersin.org
Sorption Mechanisms: The primary mechanisms of sorption include:
Hydrophobic partitioning: Non-polar organic molecules tend to move from the polar aqueous phase to the non-polar organic matter in soil.
Van der Waals forces: Weak intermolecular forces that contribute to the attraction between the chemical and soil particles.
Cation exchange: For ionizable compounds, electrostatic attraction to charged sites on clay minerals and organic matter can be a significant sorption mechanism. nih.gov
Surface complexation: Specific interactions between functional groups of the chemical and mineral surfaces. nih.gov
Research on compounds analogous to this compound indicates that sorption can be rapid, with a significant fraction remaining in the solution, suggesting potential for mobility. researchgate.net The following table summarizes hypothetical sorption data for this compound in different soil types.
| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Kd (L/kg) | Koc (L/kg) |
| Sandy Loam | 1.5 | 10 | 6.5 | 5.2 | 347 |
| Silt Loam | 2.8 | 25 | 6.0 | 12.6 | 450 |
| Clay | 4.2 | 55 | 7.2 | 25.8 | 614 |
Transport in Environmental Matrices:
The transport of this compound in the environment is dictated by its physical and chemical properties and the characteristics of the environmental medium.
Atmospheric Transport: For volatile compounds, atmospheric transport can be a significant pathway for long-range distribution. The distance of transport is influenced by the compound's atmospheric lifetime, which is determined by its degradation rate. nih.govnih.govnilu.com
Fluvial Transport (Rivers and Streams): In aquatic systems, this compound can be transported in both dissolved and particulate-bound forms. The movement of sediment (sediment transport) plays a crucial role in the transport of sorbed chemicals. wikipedia.orgmdpi.comcopernicus.org The rate of transport is influenced by water flow, sediment load, and the partitioning of the chemical between water and sediment.
Leaching in Soil: The downward movement of this compound through the soil profile is known as leaching. This process is a primary pathway for groundwater contamination. The potential for leaching is inversely related to the strength of sorption; strongly sorbed compounds are less likely to leach. nih.gov
Aeolian Transport (Wind-driven): this compound associated with soil particles can be transported by wind, a process known as aeolian or eolian transport. wikipedia.orgmdpi.com This can lead to the redistribution of the compound over terrestrial landscapes.
The interplay between sorption and transport processes ultimately determines the environmental compartments where this compound will accumulate and the potential for exposure to ecological receptors.
Analytical Methodologies for Manicol Detection and Quantification
Chromatographic Techniques for Manicol (B1230890)
Chromatographic methods are widely used for the analysis of this compound, particularly in complex matrices where separation from other components is necessary. innovareacademics.ininnovareacademics.in These techniques leverage different principles to achieve separation, offering versatility in method development.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a common technique for the analysis of this compound. Methods often involve chromatographic separation followed by detection using techniques suitable for compounds without strong UV activity, such as Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). helixchrom.comshimadzu.com
The United States Pharmacopoeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) have harmonized analytical methods for Mannitol (B672), including an HPLC method utilizing refractive index detection with a specific L19 column. shimadzu.comglsciences.com An example of analytical conditions for Mannitol analysis by HPLC with RI detection includes using a Shim-pack SCR-101C column (300 mm L. × 7.9 mm I.D., 10 μm) with water as the mobile phase at a flow rate of 0.5 mL/min and a column temperature of 85 °C. shimadzu.com RI detection is typically performed at 40 °C. glsciences.com
HPLC methods have also been developed for the simultaneous separation and detection of various carbohydrates, including polyols like this compound, using anion-exchange analytical columns and pulsed amperometric detection. nih.gov Such methods can resolve multiple carbohydrates in a single run. nih.gov
Gas Chromatography (GC) Method Development
Gas Chromatography is another valuable technique for this compound analysis, often requiring derivatization of the sample to make the compound volatile. nih.gov Following derivatization, the derivatives are quantitated by GC. nih.gov Flame Ionization Detectors (FID) and Mass Spectrometry (MS) detectors are commonly used with GC systems for this compound analysis. innovareacademics.in FID detectors are suitable due to their sensitivity and wide linear range, while MS detectors offer high resolution and specificity, which helps in overcoming detection limit challenges. innovareacademics.in
A method for determining sorbitol, mannitol, and xylitol (B92547) in chewing gum and sorbitol in mints involves partitioning the sample, drying the aqueous extract, and derivatizing the residue with pyridine-acetic anhydride (B1165640) to form peracetates. nih.gov These derivatives are then quantitated by GC using a column packed with 10% Silar 10C on Chromosorb W/AW. nih.gov Average recoveries for these sugar alcohols using this method ranged from 96 to 102%. nih.gov GC-MS based metabolite profiling has also been used to identify and quantify this compound in biological samples, such as algal extracts. mdpi.com
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis is a separation technique that separates charged species based on their charge and size through differential migration in an electric field. youtube.com While this compound is a neutral sugar alcohol, CE can be applied to its analysis, potentially through indirect detection methods or by analyzing derivatives. CE has been used to study the influence of this compound on the separation of DNA fragments in entangled polymer solutions, indicating its presence and interaction within such systems can be analyzed by this technique. nih.gov The separation in CE is influenced by the electroosmotic flow and the electrophoretic velocity of the analytes. youtube.com
Spectrophotometric and Electrochemical Methods for this compound Analysis
Direct spectrophotometric analysis of this compound is challenging due to the absence of a strong chromophore in its structure that absorbs light in the UV-Vis range. innovareacademics.ininnovareacademics.inrjptonline.org However, spectrophotometric methods can be developed indirectly, often involving enzymatic reactions. innovareacademics.ininnovareacademics.innih.gov For instance, this compound can be determined using enzymes like mannitol dehydrogenase, which converts this compound into fructose (B13574) in the presence of NAD+. innovareacademics.ininnovareacademics.innih.gov The reduced form of NAD+ (NADH) absorbs light in the UV region at 340 nm, allowing for photometric determination of this compound concentration based on the production of NADH. innovareacademics.ininnovareacademics.innih.gov
An enzymatic photometric assay for this compound in human serum involves deproteinization of the sample, incubation with NAD+ and mannitol 2-dehydrogenase, and subsequent measurement of NADH concentration at 340 nm. nih.gov This method has a limit of detection of 0.05 mmol/l and a linear range up to about 3 mmol/l. nih.gov The analytical recovery of this compound added to serum samples was close to 100%. nih.gov
Electrochemical methods involve the study of chemical reactions that occur at the interface of an electrode and an electrolyte. researchgate.net While general electrochemical techniques are used for various analytical applications, specific methods for the direct electrochemical analysis of this compound are less commonly highlighted in the provided search results compared to chromatographic and enzymatic spectrophotometric approaches. However, electrochemical detection can be coupled with separation techniques like HPLC. helixchrom.com Research on electrochemical evaluation of electrocatalysts or the development of electrochemical sensors for specific compounds suggests the potential for developing electrochemical methods for this compound, possibly involving modified electrodes or indirect detection principles. researchgate.netcapes.gov.brhbni.ac.inpsi.chmdpi.com
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. elementlabsolutions.comeuropa.eu It involves evaluating various performance characteristics to demonstrate the reliability and accuracy of the method. elementlabsolutions.comeuropa.eu Quality assurance practices are essential throughout the analytical process to maintain the integrity and reliability of the results.
Sensitivity, Selectivity, and Robustness
Key performance characteristics evaluated during method validation include sensitivity, selectivity, and robustness. elementlabsolutions.comeuropa.euepdf.pub
Sensitivity: Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. elementlabsolutions.comepdf.pub It is often assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). rjptonline.org For the enzymatic photometric assay of this compound in human serum, the limit of detection was reported as 0.05 mmol/l, and the linear range extended to about 3 mmol/l. nih.gov
Selectivity: Selectivity (or specificity) is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.euepdf.pub For separation techniques like chromatography and capillary electrophoresis, selectivity is demonstrated by achieving adequate resolution between the analyte peak and peaks of potential interfering substances. europa.eu In the enzymatic photometric assay, the selectivity for this compound was demonstrated by testing numerous other polyalcohols, monosaccharides, and oligosaccharides, none of which showed significant substrate activity, although high concentrations of D-fructose could cause inhibition. nih.gov
Robustness: Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.comeuropa.eueuropa.eu Evaluating robustness helps to understand the reliability of the method during normal usage and across different laboratory conditions. elementlabsolutions.comeuropa.eu Parameters that might be varied include mobile phase composition, column temperature, flow rate (for chromatography), pH of the running buffer (for CE or spectrophotometry), and incubation time or temperature (for enzymatic assays). elementlabsolutions.comeuropa.eu Robustness is typically evaluated during method development. elementlabsolutions.comeuropa.eu For the HPLC analysis of this compound, maintaining a specific column temperature, such as 85 °C, was shown to be important for system suitability. shimadzu.com
Method validation also typically includes evaluating accuracy, precision (repeatability and intermediate precision), and linearity over the reportable range. elementlabsolutions.comeuropa.eueuropa.eu
Based on the available information, specific analytical data regarding the Limit of Detection (LOD), Limit of Quantification (LOQ), and detailed sample preparation techniques for the chemical compound this compound (PubChem CID 122809) in complex matrices were not found within the conducted search.
While the search results provided general information on analytical methodologies, LOD and LOQ determination principles, and sample preparation strategies for complex matrices, these were either discussed in a general context or specifically in relation to Mannitol (PubChem CID 6251), a different chemical compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the analytical methodologies for this compound (CID 122809) as per the strict outline and content requirements, which mandate focusing exclusively on the requested compound and excluding information about other substances or non-relevant details.
Industrial and Material Science Applications of Manicol Non Medical
Manicol (B1230890) as a Component in Advanced Materials (e.g., Polymers, Functional Coatings)
Specific applications of this compound (C₁₅H₁₈O₃) as a direct component in advanced materials such as polymers or functional coatings are not extensively documented in the reviewed literature. General research in materials science explores the development of advanced materials, including polymers and coatings with various functionalities aurorascientific.comaprcomposites.com.auroutledge.comroutledge.comcastolin.comzhaw.chmdpi.comwiley.com. The synthesis of complex molecular architectures, such as the carbon skeleton found in compounds like this compound, can be relevant to the broader field of creating functional materials rsc.org. However, a direct link between this compound (C₁₅H₁₈O₃) itself and its incorporation into specific advanced material formulations is not clearly established in the examined sources.
Application in Catalysis (e.g., Ligand in Metal Catalysis)
The role of this compound (C₁₅H₁₈O₃) as a ligand in metal catalysis or its application in other catalytic processes is not described in the consulted literature. Research in catalysis frequently involves the design and utilization of various ligands to influence the activity and selectivity of metal catalysts rsc.orgnih.govnih.govrsc.org. While the structural complexity of this compound might suggest potential as a ligand, there is no reported research detailing such applications for this specific compound (C₁₅H₁₈O₃).
Role in Chemical Manufacturing Processes (Mechanistic Considerations)
The synthesis of the carbon skeleton of this compound has been a subject of chemical research, notably through approaches like those developed by Martin G. Banwell rsc.org. This highlights this compound as a target molecule in complex organic synthesis, which falls under the purview of chemical manufacturing processes. Mechanistic considerations in such syntheses involve understanding the step-by-step transformations and reaction conditions required to construct the molecule's intricate structure synarchive.comnih.gov. While the detailed mechanistic pathways for the complete synthesis of this compound (C₁₅H₁₈O₃) in an industrial manufacturing context are not fully elaborated in the public domain, its synthesis serves as an example of the challenges and methodologies involved in creating complex organic compounds. General chemical manufacturing processes involve various stages, including reaction, separation, and purification nih.govwikipedia.org.
This compound in Research Tools and Reagents
There is no specific information available in the surveyed literature indicating the use of this compound (C₁₅H₁₈O₃) as a standard research tool or reagent. While various chemical compounds serve as reagents in chemical and biological research routledge.comwiley.comrsc.org, the specific applications of this compound (C₁₅H₁₈O₃) in this capacity are not reported in the examined sources.
Future Research Trajectories and Interdisciplinary Perspectives
Emerging Synthetic Strategies for Complex Manicol (B1230890) Architectures
The limited availability of this compound from its natural source, the root bark of the Guyanan tree Dulacia guianeinsis, has necessitated the development of efficient synthetic routes to access the compound and its derivatives. rsc.org Traditional semi-synthetic approaches involving modifications of the alkene appendage of natural this compound have provided initial insights but are limited in the structural diversity they can achieve. rsc.org
Emerging synthetic strategies are focusing on de novo approaches to construct the α-hydroxytropolone core and complex this compound architectures. One promising route involves an oxidopyrylium cycloaddition/ring-opening sequence starting from readily available kojic acid. rsc.org This strategy allows for the generation of diverse α-hydroxytropolone libraries, enabling comprehensive structure-activity relationship studies. rsc.orgnih.gov Researchers are exploring various cycloaddition reactions, such as the intermolecular oxidopyrylium [5+2] cycloaddition, to build the seven-membered tropolone (B20159) ring system. icomputebc.org
Further advancements in synthetic methodology aim to achieve diastereoselective cyclizations to access enantioenriched forms of this compound and its analogs, which is crucial for developing pharmaceuticals with defined stereochemistry. researchgate.net Ring-expansion strategies, such as the Dowd-Beckwith reaction, are also being investigated as valuable tools to construct the carbon skeleton of this compound by expanding existing ring structures. researchgate.net
Advanced Computational Approaches for this compound Systems
Computational chemistry plays a vital role in understanding the behavior of this compound and guiding the design of novel inhibitors. Advanced computational approaches are employed to study the electronic structure, reaction mechanisms, and binding interactions of this compound and its derivatives.
Molecular dynamics simulations are used to study the conformational flexibility of this compound and its analogs and their interactions with target enzymes like HIV-1 RT RNase H. rsc.orgnih.govacs.org These simulations provide insights into the dynamic nature of the binding process and help identify favorable binding poses and interactions. acs.org Alchemical binding free energy calculations are performed to estimate the relative binding affinities of different this compound derivatives, aiding in the rational design of more potent inhibitors. rsc.orgnih.gov
Quantum chemical calculations, including Density Functional Theory (DFT) methods, are applied to investigate the electronic properties of the α-hydroxytropolone core and understand the nature of interactions, such as lone-pair-π interactions, between this compound and amino acid residues in the enzyme active site. rsc.orgresearchgate.netresearchgate.net These calculations help elucidate the mechanism of action at the atomic level and inform the design of compounds with improved binding characteristics. Computational studies also assist in understanding the selectivity of synthetic reactions, such as (5+2) cycloaddition reactions, by modeling transition states and energy profiles. icomputebc.org
Exploration of Novel Biochemical Interaction Mechanisms
This compound's primary known biochemical interaction involves the inhibition of viral RNase H enzymes. rsc.orgnih.govacs.org This inhibition is primarily mediated by the α-hydroxytropolone moiety's ability to chelate divalent metal ions, such as Mn²⁺, at the enzyme's active site. asm.orgresearchgate.netnih.gov This sequestration of essential metal cofactors disrupts the catalytic activity of the enzyme. researchgate.net
While the interaction with HIV-1 RT RNase H is well-documented, research is expanding to explore this compound's potential interactions with other metalloenzymes and biochemical targets. nih.govmdpi.com Studies have shown that this compound and its derivatives can also inhibit the replication of herpes simplex viruses (HSV-1 and HSV-2) and hepatitis B virus (HBV), suggesting potential interactions with their respective nucleotidyltransferase (NTase) superfamily enzymes, which share structural similarities with HIV-1 RT RNase H. acs.orgasm.orgresearchgate.net
Future research aims to identify the specific HSV and HBV enzymes targeted by this compound and to fully characterize the binding modes and mechanisms of inhibition. acs.orgasm.org Exploring novel biochemical interaction mechanisms could reveal new therapeutic applications for this compound and its analogs beyond their current antiviral focus.
Environmental Remediation Strategies for this compound-Related Compounds
While the primary focus on this compound is in the context of pharmaceuticals, the increasing production and use of complex chemical compounds necessitate considering their environmental impact. Although specific environmental remediation strategies for "this compound-related compounds" are not extensively documented in the provided search results, research into the environmental fate and potential remediation of similar complex organic molecules and heavy metal pollutants provides a relevant framework. unt.eduresearchgate.netscribd.comunt.edu
This compound's structure, containing a benzocycloheptene (B12447271) core and a tropolone moiety, suggests that its environmental degradation pathways would likely involve microbial metabolism, photodegradation, and chemical hydrolysis. Understanding these processes is crucial for assessing environmental persistence and potential ecotoxicity.
Future research in this area could focus on:
Developing analytical methods to detect and quantify this compound and its metabolites in environmental matrices such as soil and water.
Investigating the biodegradability of this compound and its synthetic analogs by environmental microorganisms.
Exploring advanced oxidation processes or photocatalysis for the chemical degradation of this compound in contaminated water or soil.
Assessing the potential for bioaccumulation and toxicity of this compound and its transformation products in ecological systems.
Developing bioremediation or phytoremediation strategies using microorganisms or plants capable of degrading or sequestering this compound-related compounds. researchgate.net
Given that some tropolone derivatives can interact with metal ions, research into environmental remediation might also consider strategies for addressing potential complexes formed between this compound-related compounds and heavy metals in contaminated sites. researchgate.net
Integration of this compound Research with Green Chemistry Principles
Integrating green chemistry principles into this compound research is essential for developing sustainable and environmentally friendly synthetic routes and applications. This involves minimizing or eliminating the use and generation of hazardous substances throughout the compound's lifecycle.
For this compound synthesis, green chemistry principles can be applied by:
Developing synthetic routes that utilize renewable feedstocks, such as kojic acid derived from carbohydrates. rsc.org
Employing catalysts that are less toxic and more selective, reducing the need for purification and minimizing waste.
Utilizing greener solvents or solvent-free reaction conditions.
Designing energy-efficient synthetic processes, potentially involving flow chemistry or microwave assistance.
Developing methods for the recovery and reuse of catalysts and reagents.
Furthermore, green chemistry considerations extend to the design of this compound analogs. Future research can focus on designing derivatives that are not only potent and selective but also possess improved biodegradability and lower environmental toxicity. This involves considering the environmental fate of the molecule from the initial design stage.
Leveraging Automation and AI in this compound Discovery and Optimization
Automation and Artificial Intelligence (AI) are increasingly being leveraged in chemical research to accelerate the discovery and optimization of novel compounds. In the context of this compound research, these technologies can significantly enhance various stages, from synthesis to biological evaluation.
Automation can be applied to:
High-throughput synthesis of this compound derivatives and analogs, enabling the rapid generation of diverse compound libraries for screening. unica.it
Automated screening platforms for evaluating the inhibitory activity of compounds against target enzymes and viral replication in a high-throughput manner. nih.govasm.orgunica.itasm.org
Automated crystallization and data collection for structural studies of this compound-enzyme complexes, providing critical information for structure-based drug design.
AI and machine learning algorithms can be utilized for:
De novo design of novel this compound analogs with desired properties, such as improved potency, selectivity, and reduced cytotoxicity.
Predicting the binding affinity and pharmacokinetic properties of this compound derivatives based on their chemical structures, reducing the need for extensive experimental testing.
Analyzing large datasets from high-throughput screening and computational studies to identify key structural features responsible for activity and guide further optimization.
Developing predictive models for the environmental fate and toxicity of this compound-related compounds.
The integration of automation and AI can significantly accelerate the pace of this compound research, leading to the discovery of more effective and sustainable compounds.
Q & A
Basic Research Questions
Q. How can researchers formulate a clear and testable hypothesis for studying Manicol's biochemical mechanisms?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or PICO to structure the research question. For example:
- Population: Specific cell lines or model organisms exposed to this compound.
- Intervention: Dosage ranges or administration methods.
- Comparison: Control groups (e.g., untreated or placebo).
- Outcome: Measurable endpoints (e.g., enzyme inhibition, cytotoxicity).
Ensure alignment with existing literature to address gaps .
Q. What experimental design considerations are critical for validating this compound's pharmacological effects?
- Methodological Answer :
- Control Groups : Include positive/negative controls to isolate this compound-specific effects.
- Sample Size : Use power analysis to determine statistically valid sample sizes (e.g., via G*Power software).
- Reproducibility : Document protocols for reagent preparation, incubation times, and environmental conditions (temperature, pH) .
Q. How should researchers select appropriate data collection methods for this compound studies?
- Methodological Answer :
- Primary Data : Use techniques like HPLC for purity analysis, mass spectrometry for structural confirmation, and cell-based assays (e.g., MTT for cytotoxicity).
- Secondary Data : Systematically review existing databases (e.g., PubChem, ChEMBL) for prior structural-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory results in this compound studies (e.g., divergent efficacy across cell lines) be systematically analyzed?
- Methodological Answer :
- Triangulation : Cross-validate findings using multiple methods (e.g., in vitro assays, molecular docking simulations, and in vivo models).
- Statistical Tools : Apply mixed-effects models or Bayesian analysis to account for variability.
- Contextual Factors : Investigate confounding variables (e.g., cell culture conditions, solvent interactions) .
Q. What strategies optimize the sensitivity and specificity of analytical techniques for this compound quantification?
- Methodological Answer :
- Parameter Calibration : Optimize HPLC conditions (e.g., column type, mobile phase gradient) using spiked samples.
- Validation : Follow ICH guidelines for linearity, accuracy, and precision testing.
- Limit of Detection (LOD) : Determine via signal-to-noise ratios and replicate analyses .
Q. How can researchers integrate computational and experimental approaches to study this compound's mechanism of action?
- Methodological Answer :
- Molecular Dynamics Simulations : Model this compound's binding affinity to target proteins (e.g., using AutoDock Vina).
- Transcriptomic Profiling : Pair with RNA-seq data to identify differentially expressed genes post-treatment.
- Pathway Analysis : Use tools like STRING or KEGG to map affected biological pathways .
Data Interpretation and Reporting
Q. What ethical and statistical standards apply when reporting this compound's preclinical trial data?
- Methodological Answer :
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding.
- Transparency : Report negative results and effect sizes (e.g., Cohen’s d) alongside p-values.
- Data Sharing : Deposit raw data in repositories like Figshare or Zenodo .
Q. How should researchers address limitations in this compound studies (e.g., low bioavailability) in discussion sections?
- Methodological Answer :
- Structured Critique : Explicitly list limitations (e.g., in vitro-to-in vivo translatability) and propose mitigations (e.g., nanoformulation).
- Comparative Analysis : Contrast findings with structurally analogous compounds to highlight novelty or challenges .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
